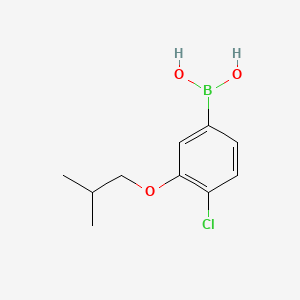

4-Chloro-3-isobutoxyphenylboronic acid

Description

Properties

IUPAC Name |

[4-chloro-3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVMYENCQOGANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681673 | |

| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-37-8 | |

| Record name | Boronic acid, B-[4-chloro-3-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Isobutoxyphenylboronic Acid

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule often commences with the synthesis and functionalization of simpler aromatic precursors. This multi-step approach allows for the precise installation of the required substituents on the phenyl ring.

Synthesis of Halogenated Phenol (B47542) Derivatives

The journey towards 4-Chloro-3-isobutoxyphenylboronic acid typically begins with a suitably substituted halogenated phenol. Chlorophenols and their derivatives are significant intermediates in the manufacturing of various chemicals, including pharmaceuticals and biocides. nih.govresearchgate.net The specific substitution pattern is crucial for the subsequent introduction of the isobutoxy and boronic acid moieties in the desired positions. The synthesis of these precursors often involves electrophilic halogenation of a phenol or the diazotization of a corresponding aniline (B41778) followed by a Sandmeyer-type reaction.

Introduction of the Isobutoxy Moiety

Once the halogenated phenol is secured, the next critical step is the introduction of the isobutoxy group. This is typically achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, to yield the desired 4-chloro-3-isobutoxyphenyl precursor. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A patent for the synthesis of hydroxyphenylboronic acid describes a similar strategy where a bromophenol is first protected and then subjected to reactions to introduce other functional groups. google.com

Direct Borylation Approaches

Direct borylation methods offer a more convergent and often more efficient route to arylboronic acids, including this compound. These methods involve the direct conversion of an aryl halide into the corresponding boronic acid or its ester.

Lithium-Halogen Exchange Followed by Borate (B1201080) Quenching

A powerful method for the synthesis of arylboronic acids is the lithium-halogen exchange reaction. wikipedia.org This process involves the treatment of an aryl halide, typically an aryl bromide or iodide, with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. researchgate.netscribd.com This exchange generates a highly reactive aryllithium intermediate. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of certain functional groups can direct the regioselectivity of this exchange. researchgate.net

The newly formed aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.comnih.gov This addition forms a borate ester, which upon subsequent acidic hydrolysis, yields the desired boronic acid. chemicalbook.com The success of this method relies on the careful control of reaction conditions, particularly temperature, to prevent unwanted side reactions.

Grignard Reagent-Mediated Borylation

An alternative and widely used method for preparing boronic acids involves the use of Grignard reagents. chemicalbook.comgeorganics.skleah4sci.com The synthesis starts with the formation of a Grignard reagent by reacting an aryl halide (typically a bromide) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwikipedia.orglibretexts.org The resulting organomagnesium compound, an aryl Grignard reagent, is then reacted with a trialkyl borate. google.comchemicalbook.comgeorganics.sk Similar to the lithium-halogen exchange method, the intermediate borate ester is hydrolyzed with an acid to afford the final boronic acid. chemicalbook.com This method is often favored for its milder reaction conditions compared to the lithium-halogen exchange. A patent describes the preparation of 4-chlorophenylboronic acid using a Grignard reaction with p-dichlorobenzene as a starting material in a mixed solvent system of toluene (B28343) and tetrahydrofuran. wipo.int

Transition Metal-Catalyzed Borylation of Aryl Halides (e.g., Miyaura-Ishiyama Borylation)

The Miyaura-Ishiyama borylation is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally mild, tolerating a wide range of functional groups. nih.govnih.gov

Direct C-H Borylation Methodologies

The synthesis of this compound can be envisioned through the direct C-H borylation of its precursor, 1-chloro-2-isobutoxybenzene. This approach is a powerful and atom-economical method for forming carbon-boron bonds. Iridium-catalyzed reactions are at the forefront of this methodology, offering high efficiency and functional group tolerance. umich.eduorgsyn.org

The regioselectivity of iridium-catalyzed C-H borylation is a critical aspect, governed by a complex interplay of steric and electronic factors. umich.edunih.gov In the case of 1-chloro-2-isobutoxybenzene, there are four potential C-H bonds on the aromatic ring for borylation. Generally, these reactions are dominated by steric considerations, favoring borylation at the least hindered position. orgsyn.orgmdpi.com However, the isobutoxy group, a Lewis basic ether, can also act as a directing group, potentially influencing the catalyst to borylate an ortho C-H bond. mdpi.com

To achieve the desired this compound, borylation must occur at the C-4 position, which is meta to the isobutoxy group and ortho to the chloro group. The chloro substituent is known to be tolerated in these reactions. orgsyn.org Achieving high selectivity for the C-4 position would likely depend on a catalytic system where steric hindrance is the predominant controlling factor. The bulky isobutoxy group and the adjacent chloro group would sterically disfavor borylation at the C-3 and C-6 positions. The electronic influence of the heteroatom in the isobutoxy group can also affect reactivity and regioselectivity. umich.edu The final regiochemical outcome is a balance between these competing influences.

A typical catalytic system for such a transformation would involve an iridium precatalyst, such as [Ir(OMe)(COD)]₂, and a bipyridine-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). orgsyn.org The boron source is commonly bis(pinacolato)diboron (B₂pin₂). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or octane. The initial product would be the pinacol (B44631) ester, which is then hydrolyzed to the target boronic acid.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring high regioselectivity. Several parameters can be systematically varied, and high-throughput screening methods have proven effective in assessing these variables. nih.govacs.org

Key variables for optimization include:

Catalyst and Ligand: While [Ir(OMe)(COD)]₂/dtbpy is a standard system, other ligands can dramatically alter reactivity and selectivity. nih.gov For instance, altering ligand loadings or using specialized ligands can switch regioselectivity from sterically-controlled to chelate-directed. msu.edunih.gov Ligand-free conditions have also been shown to be effective and can sometimes outperform more complex systems. acs.orgnih.gov

Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) is common, but pinacolborane (HBpin) can also be used. The choice of boron reagent and its concentration can impact reaction efficiency. nih.gov

Solvent: The choice of solvent (e.g., THF, cyclohexane, octane) can influence catalyst solubility and activity.

Temperature: Borylation reactions can be sensitive to temperature, with optimization often required to balance reaction rate and catalyst stability. nih.gov

Additives: The introduction of additives like norbornene (as a hydrogen acceptor) can sometimes enhance product formation, particularly when using certain boron reagents. nih.gov

The following table illustrates a hypothetical optimization study for a generic Ir-catalyzed C-H borylation, demonstrating how changes in conditions can affect outcomes.

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (Product:Other) |

| 1 | dtbpy | THF | 80 | 65 | 5:1 |

| 2 | dtbpy | Octane | 100 | 85 | 10:1 |

| 3 | dtbpy | THF | 25 | 30 | 4:1 |

| 4 | SIMes | Octane | 100 | 78 | 8:1 |

| 5 | None | Octane | 100 | 55 | 3:1 |

This table is illustrative and represents typical trends in reaction optimization.

Advanced Purification and Isolation Techniques

The purification of arylboronic acids like this compound can be challenging due to their propensity to form cyclic, trimeric anhydrides (boroxines) and their poor behavior on standard silica (B1680970) gel chromatography. reddit.com

Recrystallization is a primary method for purifying solid boronic acids. The choice of solvent is critical; the ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. mt.com Common solvent systems include mixtures like hexane/ethyl acetate (B1210297) or hot water for more polar compounds. reddit.comrochester.edu

Chromatographic Methods often require modification for boronic acids. Standard silica gel chromatography can lead to streaking and low recovery due to the interaction of the acidic boronic acid with the silica surface. reddit.com To mitigate this, several strategies are employed:

Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to better separation. researchgate.net

Neutral Alumina (B75360): For some boronate esters, chromatography on neutral alumina can be effective. researchgate.net

Reversed-Phase Chromatography: Using a C18 column can be an alternative, though it may not be suitable for all compounds. reddit.com

Derivatization Techniques offer a robust alternative for purification. These methods involve converting the boronic acid into a more stable and easily handled derivative, which is purified and then converted back to the boronic acid.

Salt Formation: Boronic acids can be treated with a base to form a salt, which can be isolated by filtration or extraction away from non-acidic impurities. Subsequent acidification regenerates the pure boronic acid. researchgate.netgoogle.com

Diethanolamine (B148213) (DEA) Adducts: Boronic acids react with diethanolamine to form stable, crystalline DABO boronates. nih.gov These adducts are often easily purified by recrystallization and can be conveniently stored. The boronic acid can be regenerated by treatment with a mild acid. reddit.comresearchgate.net This method is particularly useful as the DEA complexes are air and water stable. nih.gov

The following table summarizes the advantages and disadvantages of these purification techniques.

| Method | Advantages | Disadvantages |

| Recrystallization | Simple, effective for crystalline solids, can be scaled up. | Not suitable for oils or amorphous solids; requires finding a suitable solvent system. mt.comresearchgate.net |

| Silica Gel Chromatography | High resolving power for many compound classes. | Often problematic for boronic acids (streaking, decomposition); may require modification (e.g., boric acid treatment). reddit.comresearchgate.net |

| Salt Formation/Extraction | Good for removing neutral impurities; uses simple reagents. google.com | May not remove other acidic impurities; requires multiple steps (salt formation, extraction, acidification). |

| Diethanolamine Adducts | Forms stable, crystalline solids; easy to handle and store; adducts are often readily purified by recrystallization. reddit.comnih.gov | Adds two steps to the sequence (formation and cleavage); steric hindrance can sometimes prevent adduct formation. nih.gov |

Chemical Reactivity and Transformations of 4 Chloro 3 Isobutoxyphenylboronic Acid

Carbon-Carbon Bond Forming Reactions

4-Chloro-3-isobutoxyphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The presence of the boronic acid functional group allows for its participation as a nucleophilic partner in these transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and other coupled products from the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This compound is expected to couple with a wide array of electrophiles. The reactivity of the electrophile generally follows the trend: I > Br > OTf >> Cl.

Aryl Halides and Triflates: This boronic acid would readily couple with various aryl and heteroaryl iodides, bromides, and triflates. The electronic nature of the substituents on the aryl halide can influence the reaction rate, with electron-withdrawing groups generally accelerating the oxidative addition step.

Alkenyl and Alkynyl Halides: Coupling with alkenyl and alkynyl halides provides access to substituted alkenes and alkynes, respectively. These reactions often proceed with retention of the stereochemistry of the double or triple bond.

Alkyl Halides: While more challenging, cross-coupling with alkyl halides, particularly those lacking β-hydrogens, is also possible, often requiring specialized catalyst systems.

Limitations may arise from sterically hindered electrophiles, which can slow down the coupling reaction. Additionally, substrates with functional groups that are sensitive to the basic reaction conditions may require careful optimization.

The choice of palladium precursor and ligand is crucial for the success of the Suzuki-Miyaura coupling.

Palladium Precursors: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. These are typically used in catalytic amounts.

Ligands: Phosphine (B1218219) ligands are widely employed to stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are often effective for coupling less reactive electrophiles like aryl chlorides. The specific choice of ligand can significantly impact the reaction yield and scope.

The table below illustrates typical catalyst systems used for the Suzuki-Miyaura coupling of substituted phenylboronic acids with various aryl halides.

| Electrophile | Catalyst System | Base | Solvent | Typical Yield |

| Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | High |

| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | High |

| Aryl Chloride | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | Moderate to High |

This table represents generalized conditions and yields for similar substituted boronic acids, as specific data for this compound is not available.

Regioselectivity: In the case of this compound, the coupling occurs at the carbon atom bearing the boronic acid group. When coupling with a substrate containing multiple leaving groups, regioselectivity can often be controlled by the inherent reactivity differences of the leaving groups (e.g., I vs. Cl) or by judicious choice of catalyst and reaction conditions. For di- or polyhalogenated substrates, selective mono-arylation can often be achieved.

Stereoselectivity: When coupling with chiral, enantioenriched electrophiles, the stereochemical outcome of the reaction is of significant interest. The reaction can proceed with either retention or inversion of configuration, and the observed stereochemistry is highly dependent on the specific substrates, ligand, and reaction conditions. For couplings involving alkenyl halides, the geometry of the double bond is typically retained.

While this compound is primarily used in Suzuki-Miyaura reactions, its derivatives can conceptually participate in other cross-coupling reactions.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex. While boronic acids are not directly used, they can be converted to the corresponding organozinc reagents for subsequent coupling. This reaction is known for its high functional group tolerance.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. Boronic acids are not the direct coupling partners in this reaction.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. In some variations, arylboronic acids can be used in place of aryl halides, often in the presence of an oxidant.

The rhodium or palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds (a type of Hayashi-Miyaura reaction) is a powerful method for the formation of carbon-carbon bonds. This reaction allows for the 1,4-addition of the aryl group from this compound to enones, enoates, and other Michael acceptors. The use of chiral ligands can render this transformation enantioselective, providing access to chiral molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Carbon-Heteroatom Bond Forming Reactions

Carbon-heteroatom bond forming reactions are fundamental in organic synthesis, and arylboronic acids are key reagents in many such transformations.

No specific examples or detailed research findings on the participation of this compound in C-O bond formation reactions, including the Chan-Lam coupling, were found in the reviewed literature.

In a general context, the Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an arylboronic acid and an alcohol or phenol (B47542) to form an aryl ether. wikipedia.orgresearchgate.net This reaction is advantageous as it can often be carried out in the presence of air at room temperature. wikipedia.orgresearchgate.net The reaction is typically promoted by a copper(II) catalyst, such as copper(II) acetate (B1210297), and may require a base. organic-chemistry.orgnrochemistry.com The mechanism is thought to involve a copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination to yield the final product. wikipedia.org

Table 1: General Conditions for Chan-Lam C-O Coupling

| Component | Examples |

| Boronic Acid | Arylboronic acids |

| Alcohol/Phenol | Various aliphatic alcohols and phenols |

| Catalyst | Cu(OAc)₂, Cu(OTf)₂, CuCl₂ |

| Base | Pyridine, Triethylamine, K₂CO₃ |

| Solvent | Dichloromethane, Toluene, Methanol |

| Atmosphere | Typically air or oxygen |

This table represents general conditions for the Chan-Lam coupling and is not specific to this compound.

Specific data on the use of this compound in C-N bond formation or amination reactions could not be located in the available literature.

Generally, the Chan-Lam amination reaction allows for the formation of a C-N bond by coupling an arylboronic acid with an amine, amide, or other N-H containing compound. organic-chemistry.orgnrochemistry.com Similar to C-O coupling, this reaction is typically catalyzed by copper complexes. wikipedia.orgyoutube.com The reaction tolerates a wide range of functional groups and can provide access to secondary aryl amines and other N-arylated compounds under relatively mild conditions. nrochemistry.com

There were no specific research findings detailing the involvement of this compound in C-S bond formation reactions.

In a broader sense, copper-catalyzed cross-coupling reactions of arylboronic acids with thiols or other sulfur nucleophiles can be used to form aryl thioethers. These reactions expand the utility of arylboronic acids for the synthesis of a diverse range of organosulfur compounds.

Intramolecular Cyclization Reactions Involving the Arylboronic Acid Moiety

No literature was found describing intramolecular cyclization reactions specifically involving the arylboronic acid moiety of this compound.

Intramolecular reactions of arylboronic acids can be powerful methods for the synthesis of heterocyclic compounds. Depending on the substitution pattern of the arylboronic acid and the nature of the tethered reactive group, various ring systems can be constructed.

Unintended Transformations and Decomposition Pathways

While unintended transformations are a general concern for all arylboronic acids, no studies specifically investigating these pathways for this compound were identified.

Specific kinetic and mechanistic data for the protodeboronation of this compound are not available in the published literature.

Protodeboronation is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is often an undesired side reaction in cross-coupling reactions. wikipedia.org The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic and steric nature of the substituents on the aryl ring. researchgate.netnih.gov Mechanistic studies on various arylboronic acids have revealed multiple pathways for this decomposition, including acid- and base-catalyzed routes. nih.gov For some boronic acids, the reaction rate is maximal at a pH close to the pKa of the boronic acid. nih.gov

Table 2: Factors Influencing Protodeboronation of Arylboronic Acids

| Factor | Influence on Protodeboronation Rate |

| pH | Highly influential; rate can be maximal near the pKa of the boronic acid. nih.gov |

| Temperature | Increased temperature generally accelerates the reaction. |

| Aryl Substituents | Electronic effects (electron-donating or -withdrawing groups) can significantly alter stability. |

| Reaction Medium | The nature of the solvent and the presence of water can affect the rate. nih.gov |

This table outlines general factors affecting protodeboronation and is not based on data for this compound.

Oxidative Cleavage Pathways

The carbon-boron bond in arylboronic acids is susceptible to oxidative cleavage, a synthetically useful transformation that typically results in the formation of the corresponding phenol. This process, often referred to as oxidative deboronation or hydroxylation, is a key reaction of this compound, converting it into 4-Chloro-3-isobutoxyphenol. The reaction proceeds through the interaction of the boronic acid with an oxidizing agent, leading to the substitution of the boronic acid group with a hydroxyl group.

A variety of oxidizing agents can effect this transformation, with the choice of reagent often influencing the reaction conditions and efficiency. Common oxidants employed for the oxidative cleavage of arylboronic acids include hydrogen peroxide, peroxy acids, and potassium peroxymonosulfate (B1194676) (Oxone).

The reaction mechanism generally involves the formation of a boronate intermediate by the addition of the oxidizing species to the boron atom. This is followed by an intramolecular rearrangement where the aryl group migrates from the boron to the oxygen atom, culminating in the hydrolysis of the resulting borate (B1201080) ester to yield the phenol.

Detailed research findings on the oxidative cleavage of arylboronic acids have established several effective protocols. While specific studies on this compound are not extensively documented in publicly available literature, the general principles derived from analogous structures are directly applicable. For instance, the use of aqueous hydrogen peroxide, often in the presence of a base such as sodium hydroxide, is a classical and widely used method for this transformation. The base facilitates the formation of the hydroperoxide anion, which is a more potent nucleophile.

More contemporary methods utilize reagents like Oxone, which is a stable, solid-state oxidant. The reaction with Oxone is typically performed in a suitable solvent system and can proceed under mild conditions. The active species, peroxymonosulfate, reacts with the boronic acid to form an intermediate that rearranges to the corresponding phenol.

The table below summarizes representative conditions for the oxidative cleavage of arylboronic acids, which are expected to be applicable to this compound.

| Oxidizing Agent | Catalyst/Additive | Solvent(s) | General Conditions | Expected Product |

| Hydrogen Peroxide (H₂O₂) | Sodium Hydroxide (NaOH) | Tetrahydrofuran (B95107) (THF) / Water | Room Temperature | 4-Chloro-3-isobutoxyphenol |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Acetone / Water | Room Temperature | 4-Chloro-3-isobutoxyphenol |

| tert-Butyl hydroperoxide (TBHP) | Potassium Hydroxide (KOH) | Water | Mild Heat | 4-Chloro-3-isobutoxyphenol |

Applications in Advanced Organic Synthesis and Scaffold Design

Role as a Versatile Building Block for Complex Chemical Structures

The primary role of 4-Chloro-3-isobutoxyphenylboronic acid in organic synthesis is as a building block in the Suzuki-Miyaura cross-coupling reaction. chemrxiv.orggeorganics.sk This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, specifically for creating biaryl and heteroaryl structures. nih.govlibretexts.orgorganic-chemistry.org These motifs are prevalent in a vast range of biologically active compounds, including pharmaceuticals and natural products. researchgate.net

The utility of this compound stems from its trifunctional nature:

The Boronic Acid Group: This is the reactive site for the Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide or triflate. chemrxiv.org

The Chloro Substituent: This halogen atom provides a handle for subsequent cross-coupling reactions, allowing for the sequential construction of more complex systems. uwindsor.ca

The Isobutoxy Group: This ether linkage offers steric bulk and influences the electronic properties of the phenyl ring. It also presents an opportunity for later-stage chemical modification.

Through the Suzuki-Miyaura reaction, this building block allows for the direct incorporation of a 4-chloro-3-isobutoxyphenyl moiety into a target molecule, a key step in the synthesis of numerous complex structures. The stability, ease of handling, and generally low toxicity of boronic acids further enhance their utility as foundational components in multi-step syntheses. nih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Aryl Halide) | Catalyst/Base System | Resulting Biaryl Product Core |

|---|---|---|

| 4-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 4-(4-Chloro-3-isobutoxyphenyl)pyridine |

| Methyl 4-iodobenzoate | PdCl₂(dppf) / K₂CO₃ | Methyl 4'-(4-chloro-3-isobutoxyphenyl)biphenyl-4-carboxylate |

| 2-Chloropyrimidine | Pd₂(dba)₃ / XPhos / K₃PO₄ | 2-(4-Chloro-3-isobutoxyphenyl)pyrimidine |

| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / SPhos / K₃PO₄ | 4'-Chloro-3'-isobutoxy-3,5-dimethyl-1,1'-biphenyl |

Strategies for Molecular Diversification

A key advantage of incorporating this compound into a molecule is the potential for subsequent modifications. The resulting biaryl product contains two distinct functional handles—the isobutoxy group and the chloro substituent—that can be selectively manipulated to create a diverse range of analogues.

The isobutoxy group, an aryl ether, is generally stable under many reaction conditions, including the initial Suzuki-Miyaura coupling. However, it can be targeted for diversification in subsequent synthetic steps.

Ether Cleavage: The most common modification is the cleavage of the ether bond to yield a phenol (B47542). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The resulting phenolic hydroxyl group is highly versatile and can undergo a variety of reactions, including:

O-Alkylation: Reaction with alkyl halides to form new ether derivatives.

O-Acylation: Formation of esters through reaction with acyl chlorides or anhydrides.

Conversion to Triflates: Reaction with triflic anhydride to generate an aryl triflate, which can then serve as a substrate for a second, different cross-coupling reaction.

C–O Bond Activation: Advanced cross-coupling methods, often utilizing nickel catalysts, can directly activate and cleave the C(aryl)-O bond of the ether. researchgate.netnih.govacs.org This allows for the direct replacement of the isobutoxy group with other functionalities, although this approach is less common than the two-step ether cleavage and subsequent functionalization.

The chloro substituent on the phenyl ring serves as a robust and reliable handle for a second round of cross-coupling reactions. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to facilitate their efficient coupling. researchgate.netnih.gov

Secondary Cross-Coupling Reactions: The chloro group can participate in a variety of palladium- or nickel-catalyzed reactions to introduce further complexity:

Suzuki-Miyaura Coupling: Reaction with another boronic acid to form terphenyl or more complex poly-aryl systems. acs.org

Buchwald-Hartwig Amination: Coupling with amines to introduce substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Stille Coupling: Coupling with organostannanes.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles. wikipedia.org While the isobutoxy group is electron-donating, which can deactivate the ring towards SNAr, the reaction can still proceed under forcing conditions or if the coupling partner contains strong electron-withdrawing groups that activate the biaryl system. fishersci.co.uklibretexts.org This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines.

Integration into Library Synthesis and Parallel Synthesis Approaches

In modern drug discovery, the rapid synthesis and screening of large numbers of compounds is essential for identifying new therapeutic leads. Boronic acids are a cornerstone of these efforts due to their reliability in Suzuki-Miyaura coupling. chemrxiv.orgacs.orgnih.gov this compound is well-suited for integration into parallel and combinatorial synthesis platforms. researchgate.net

Parallel synthesis involves performing many separate reactions simultaneously, often in multi-well plates. youtube.com In this context, this compound can be used as a common building block that is reacted with a diverse set of aryl or heteroaryl halides. Conversely, a diverse library of boronic acids can be coupled with a single aryl halide partner. This systematic approach allows for the generation of hundreds or thousands of unique, yet structurally related, compounds in a highly efficient manner. The resulting "library" of molecules can then be screened for biological activity, enabling a rapid exploration of the structure-activity relationship (SAR) for a particular chemical series.

Contributions to Scaffold-Based Design in Chemical Research

Scaffold-based design is a strategy in medicinal chemistry where a central molecular framework, or scaffold, is identified and systematically decorated with various functional groups to optimize its interaction with a biological target. The biaryl structure produced from the Suzuki-Miyaura coupling of this compound serves as an excellent scaffold. nih.gov

The 1-phenyl-2,4-disubstituted core provides a rigid and well-defined three-dimensional structure. The vectors for diversification are precisely located at the former positions of the boronic acid and the coupling halide, as well as at the chloro and isobutoxy groups on the boronic acid's parent ring. This allows chemists to systematically and independently modify different regions of the molecule to probe how changes in sterics, electronics, and hydrogen-bonding potential affect biological activity. The initial scaffold provides the foundational structure, while the subsequent diversification strategies discussed in section 4.2 allow for the fine-tuning required for lead optimization in a drug discovery program.

Mechanistic Investigations and Computational Studies of 4 Chloro 3 Isobutoxyphenylboronic Acid Reactivity

Elucidation of Reaction Mechanisms for Key Transformations (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and the mechanism for arylboronic acids like 4-Chloro-3-isobutoxyphenylboronic acid is generally understood to proceed through a catalytic cycle involving a palladium catalyst. libretexts.orgyoutube.com This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The Catalytic Cycle:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org The reactivity of the halide follows the general trend I > Br > OTf >> Cl. libretexts.org For couplings involving this compound, an aryl halide partner is required. The electronic nature of this partner, as well as the ligands on the palladium catalyst, can significantly influence the rate of this step. libretexts.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. rsc.org This process is typically initiated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. organic-chemistry.org The choice of base and solvent is critical and can affect the reaction rate and yield. libretexts.org For this compound, the chloro and isobutoxy substituents can sterically and electronically influence the approach and coordination to the palladium center. The isobutoxy group, being electron-donating, can enhance the nucleophilicity of the aryl ring, while the ortho-chloro substituent introduces steric hindrance that may affect the rate of transmetalation. beilstein-journals.orgorganic-chemistry.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The specific ligands on the palladium catalyst play a significant role throughout the cycle. Bulky, electron-donating phosphine (B1218219) ligands, for instance, are often employed to promote the coupling of less reactive aryl chlorides. libretexts.org

Table 1: Key Steps in the Suzuki-Miyaura Reaction for this compound

| Step | Description | Key Influencing Factors for this compound |

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Nature of the aryl halide coupling partner, palladium catalyst, and ligands. |

| Transmetalation | Transfer of the 4-chloro-3-isobutoxyphenyl group from boron to palladium. | Base, solvent, steric hindrance from the ortho-chloro group, electronic effects of the isobutoxy group. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Ligand environment on the palladium center. |

Studies on Boron Speciation in Reaction Media

In solution, arylboronic acids such as this compound exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. mdpi.com The position of this equilibrium is influenced by the solvent and the nature of the substituents on the aryl ring.

Furthermore, in the presence of a base, which is a standard component of Suzuki-Miyaura reaction conditions, the boronic acid is converted into a tetracoordinate boronate species (e.g., [ArB(OH)3]⁻). nih.govthieme-connect.de This "ate" complex is more nucleophilic than the neutral boronic acid and is generally considered the active species in the transmetalation step. organic-chemistry.orgthieme-connect.de The equilibrium between the boronic acid, boroxine, and boronate species is dynamic and pH-dependent.

The isobutoxy group on this compound, being an electron-donating group, can influence the Lewis acidity of the boron center, which in turn affects the equilibrium constant for boronate formation.

Theoretical Calculations and Molecular Modeling of Reactivity and Selectivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. researchgate.nettandfonline.comresearchgate.net Such studies can provide insights into the geometric parameters, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the molecule, which are crucial for understanding its reactivity.

For substituted phenylboronic acids, computational studies have been used to:

Analyze Molecular Electrostatic Potential (MEP): The MEP map can predict the sites for electrophilic and nucleophilic attack. For this compound, the electron-rich isobutoxy group and the electron-withdrawing chloro group would create a distinct electrostatic potential on the aromatic ring, influencing its interaction with the palladium catalyst.

Determine Frontier Orbital Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of the molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net

Model Transition States: DFT calculations can be used to model the transition states of the key steps in the Suzuki-Miyaura reaction, helping to understand the factors that control the reaction's selectivity and rate. For instance, the steric hindrance caused by the ortho-chloro group in this compound can be computationally modeled to assess its impact on the energy barrier of the transmetalation step. beilstein-journals.orgacs.org

Table 2: Predicted Influence of Substituents on the Reactivity of this compound Based on General Principles

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |

| Chloro | ortho to Boronic Acid | Electron-withdrawing | High | May decrease the rate of transmetalation due to steric hindrance. |

| Isobutoxy | meta to Boronic Acid | Electron-donating | Moderate | May increase the nucleophilicity of the aryl ring, potentially favoring transmetalation. |

Kinetic Analysis of Transformation and Decomposition Pathways

The kinetics of the Suzuki-Miyaura coupling are complex and depend on the concentrations of the reactants, catalyst, and base, as well as the temperature. nih.govnih.gov Kinetic studies on similar systems have often shown that the oxidative addition step is rate-determining. libretexts.org However, under certain conditions, transmetalation can also be the slow step, particularly with sterically hindered boronic acids. organic-chemistry.orgrsc.org

A significant decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. nih.govandersonsprocesssolutions.com This side reaction can be influenced by factors such as pH, temperature, and the presence of metal catalysts. nih.govandersonsprocesssolutions.com Electron-rich and sterically hindered arylboronic acids are often more prone to protodeboronation. andersonsprocesssolutions.com

For this compound, the electron-donating isobutoxy group could potentially increase its susceptibility to protodeboronation, especially under prolonged reaction times or at elevated temperatures. Kinetic analysis would be necessary to quantify the rate of this decomposition pathway under various reaction conditions and to optimize the conditions to favor the desired cross-coupling reaction over decomposition. Studies have shown that the choice of base and the presence of water can significantly affect the rate of protodeboronation. andersonsprocesssolutions.com

Advanced Analytical Methodologies for Studying 4 Chloro 3 Isobutoxyphenylboronic Acid and Its Derivatives

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization (e.g., In Situ NMR, IR)

Spectroscopic methods are indispensable for the real-time analysis of chemical reactions involving 4-Chloro-3-isobutoxyphenylboronic acid. They allow for the direct observation of reactants, intermediates, and products without the need for sample isolation, providing valuable kinetic and mechanistic data.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

In situ NMR is a powerful technique for monitoring the progress of reactions involving boronic acids. azom.com Due to the presence of boron, ¹¹B NMR spectroscopy is particularly informative. The chemical shift of the boron atom is highly sensitive to its chemical environment, specifically its hybridization state. sielc.com Trigonal (sp²) boronic acids typically resonate at a different frequency compared to their tetrahedral (sp³) boronate ester or boronate salt counterparts. This distinction allows for the quantitative tracking of the conversion of the boronic acid.

For instance, in a Suzuki coupling reaction, the consumption of this compound can be monitored by the decrease in the intensity of its characteristic ¹¹B NMR signal. Concurrently, the formation of any boronate intermediates or byproducts like boroxines (anhydrides of boronic acids) could be observed.

Furthermore, ¹H and ¹⁹F NMR can be employed for monitoring reactions of derivatives of this compound. For example, if a derivative contains a fluorine atom, ¹⁹F NMR offers a sensitive and selective handle to track the reaction progress with a clean spectral background. azom.com

Illustrative In Situ NMR Data for a Suzuki Coupling Reaction:

| Species | Monitored Nucleus | Representative Chemical Shift (ppm) | Observation |

| This compound | ¹¹B | ~28-30 | Signal decreases as the reaction proceeds. |

| Boronate Intermediate (e.g., with base) | ¹¹B | ~3-9 | Transient species may be observed. sielc.com |

| Product | ¹H | Varies (aromatic region) | Signal for the new biaryl product appears and increases. |

| Starting Aryl Halide (if fluorinated) | ¹⁹F | Varies | Signal decreases over time. azom.com |

Note: The chemical shifts are representative and can vary based on solvent and reaction conditions.

In Situ Infrared (IR) Spectroscopy:

In situ Fourier Transform Infrared (FT-IR) spectroscopy is another valuable tool for reaction monitoring. The stretching vibrations of the B-O and O-H bonds in the boronic acid functional group give rise to characteristic absorption bands. As the boronic acid is consumed during a reaction, the intensity of these bands will decrease. The formation of products will be accompanied by the appearance of new characteristic bands. For example, in a Suzuki coupling, the formation of the new C-C bond and the disappearance of the C-Halide bond can be tracked.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC)

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions by separating the various components of the reaction mixture.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used chromatographic technique for the analysis of non-volatile and thermally labile compounds like boronic acids. sciex.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

The purity of this compound can be assessed by developing an HPLC method that separates the main compound from any impurities, such as starting materials from its synthesis or degradation products like boroxines. The progress of a reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to determine the relative concentrations of reactants and products. wur.nl

A challenge in the HPLC analysis of boronic acids is their potential for on-column dehydration to form boroxines, which can lead to broad or multiple peaks. researchgate.net This can often be mitigated by careful method development, including the use of specific mobile phase additives or derivatization of the boronic acid to a more stable ester. researchgate.net

Representative HPLC Method Parameters for Analysis of a Suzuki Coupling Reaction:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Illustrative HPLC Retention Times:

| Compound | Representative Retention Time (min) |

| This compound | 5.2 |

| Aryl Halide Coupling Partner | 6.8 |

| Biaryl Product | 9.5 |

Note: Retention times are for illustrative purposes and are highly dependent on the specific HPLC conditions and the nature of the coupling partner.

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of compounds. It is used for the definitive identification of reaction products and can offer insights into reaction mechanisms by detecting intermediates and byproducts.

Product Identification:

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the product, confirming its identity. Techniques like electrospray ionization (ESI) are commonly used to ionize the molecules before they enter the mass analyzer.

Mechanistic Insights from Fragmentation Analysis:

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to fragment the molecule of interest. The resulting fragmentation pattern is a fingerprint of the molecule's structure and can be used for its identification. By analyzing the fragments, the connectivity of the atoms in the molecule can be deduced.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isobutoxy group, the boronic acid moiety, and the chlorine atom.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z (mass-to-charge ratio) | Possible Fragment | Fragment Structure |

| 228/230 | [M]+ (Molecular ion) | C₁₀H₁₄BClO₃ |

| 172/174 | [M - C₄H₈]+ | Loss of isobutylene |

| 155/157 | [M - C₄H₉O]+ | Loss of isobutoxy radical |

| 127 | [M - C₄H₉O - CO]+ | Subsequent loss of carbon monoxide |

| 99 | [M - C₄H₉O - CO - Cl]+ | Subsequent loss of chlorine radical |

Note: The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio). The fragmentation pathway is a prediction based on general fragmentation rules. libretexts.orgnih.gov

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of arylboronic acids often involves the use of hazardous reagents and generates significant waste. Future research is increasingly focused on developing more environmentally benign methods for the preparation of 4-Chloro-3-isobutoxyphenylboronic acid. A key area of exploration is the use of bio-based solvents, which can replace conventional petroleum-derived solvents, thereby reducing the environmental footprint of the synthesis. rsc.orgtechnion.ac.ilresearchgate.netresearchgate.netcore.ac.uk For instance, the catalyst-free oxidation of various arylboronic acids to phenols has been successfully demonstrated using lactic acid, a bio-based solvent, with aqueous hydrogen peroxide as a green oxidant. rsc.orgtechnion.ac.il This approach, if adapted for the synthesis or transformation of this compound, could offer a significant step towards a more sustainable chemical industry.

Another promising avenue is the development of catalyst-free and solvent-free reaction conditions. The ipso-hydroxylation of arylboronic acids has been achieved using sodium perborate (B1237305) as an oxidant in water or even under solvent-free solid-state conditions, with high efficiency. scispace.com Applying such methodologies to the synthesis of this compound could drastically reduce waste and energy consumption.

The following table illustrates the potential for greener synthesis by comparing a conventional synthesis method for a related chlorophenylboronic acid with a potential greener alternative, highlighting the reduction in hazardous reagents and waste.

| Synthesis Step | Conventional Method | Greener Alternative |

| Starting Material | 4-chloro-aniline | 4-chlorobromobenzene |

| Reagents | HCl, NaNO₂, H₂O, Tetrahydroxydiboron | Magnesium, LiCl, Trialkyl borate (B1201080) |

| Solvent | Methanol, Water | Tetrahydrofuran (B95107) |

| Byproducts | Nitrogen gas, inorganic salts | Magnesium salts |

| Environmental Impact | Use of diazotization, potential for hazardous byproducts | Grignard-based, fewer hazardous reagents |

This table presents a conceptual comparison based on known green chemistry principles applied to arylboronic acid synthesis. Specific yields and conditions for this compound would require experimental validation.

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of this compound is largely defined by its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgtcichemicals.com Future research will undoubtedly focus on the development of more advanced and efficient catalytic systems to broaden the scope of its transformations. This includes the design of novel phosphine (B1218219) ligands and palladium catalysts that can operate at very low loadings, enhancing the economic and environmental viability of these reactions. nih.govwwjmrd.com

Furthermore, there is a growing interest in moving beyond palladium catalysis. Iron-catalyzed cross-coupling reactions, for example, offer a more sustainable and cost-effective alternative. wwjmrd.com The development of iron-based catalysts capable of facilitating the coupling of this compound with various partners would be a significant advancement.

Another area of active research is the transition-metal-free functionalization of arylboronic acids. acs.org For instance, methods for the primary amination of arylboronic acids using organophosphorus catalysts have been reported, providing a direct route to valuable aniline (B41778) derivatives. mdpi.com The application of such systems to this compound would open up new synthetic possibilities. Similarly, the oxidative hydroxylation of arylboronic acids can be achieved using photoredox catalysis with cobalt-porphyrin complexes under blue-light irradiation, offering a mild and environmentally friendly route to phenols. mdpi.comresearchgate.net

The table below showcases different catalytic systems that could be explored for the transformation of this compound, expanding its synthetic utility.

| Transformation | Catalytic System | Potential Product |

| Suzuki-Miyaura Coupling | Low-loading Pd catalysts with advanced phosphine ligands | Biaryl compounds |

| Iron-Catalyzed Cross-Coupling | Iron-based catalysts | Biaryl compounds |

| Primary Amination | Phosphetane-based organocatalysts | 4-Chloro-3-isobutoxyaniline |

| Oxidative Hydroxylation | Co-porphyrin photoredox catalysts | 4-Chloro-3-isobutoxyphenol |

This table illustrates potential applications of novel catalytic systems to this compound based on established reactivity patterns of arylboronic acids.

Expansion of Reactivity in Unconventional Reaction Media (e.g., Mechanochemistry, Flow Chemistry)

The use of unconventional reaction media represents a paradigm shift in chemical synthesis, offering advantages in terms of efficiency, safety, and sustainability.

Mechanochemistry , which involves conducting reactions in the solid state through mechanical grinding, has emerged as a powerful tool for organic synthesis. nih.govacs.orgrsc.org This solvent-free approach can lead to faster reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-phase chemistry. The palladium-catalyzed oxidative homocoupling of arylboronic acids has been successfully demonstrated using ball-milling, suggesting that similar mechanochemical methods could be developed for the transformations of this compound. nih.gov

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers precise control over reaction parameters, enhanced safety, and scalability. nih.govacs.orgmdpi.com The synthesis of boronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions have been successfully implemented in flow systems. nih.govrsc.org This technology is particularly advantageous for reactions involving unstable intermediates or requiring cryogenic conditions in batch processes. nih.gov Applying flow chemistry to the synthesis and transformations of this compound could lead to more efficient and reproducible manufacturing processes.

The following table compares the key features of batch, mechanochemical, and flow chemistry for the potential synthesis and reactions of this compound.

| Feature | Batch Chemistry | Mechanochemistry | Flow Chemistry |

| Reaction Medium | Typically organic solvents | Solid-state (solvent-free or minimal solvent) | Continuous stream of reagents in a solvent |

| Reaction Time | Can be lengthy | Often significantly shorter | Very short residence times |

| Scalability | Can be challenging | Can be limited by mill size | Readily scalable by extending run time |

| Safety | Handling of bulk hazardous materials | Reduced risk due to smaller quantities and contained system | Enhanced safety due to small reaction volumes |

| Control over Parameters | Less precise | Limited control over temperature and mixing | Precise control over temperature, pressure, and mixing |

Design of Highly Functionalized Derivatives with Tailored Reactivity

The inherent reactivity of the boronic acid moiety and the presence of chloro and isobutoxy substituents on the phenyl ring make this compound an excellent platform for the design of highly functionalized derivatives with tailored properties.

Future research will likely focus on the synthesis of derivatives for specific applications, such as in medicinal chemistry and materials science. For example, the boronic acid group is a key pharmacophore in several approved drugs and is known to form reversible covalent bonds with diols, a feature exploited in the design of glucose sensors. acs.orgbris.ac.uk By incorporating a fluorescent tag or other reporter groups, derivatives of this compound could be developed as probes for biological molecules. acs.orgrsc.org

The synthesis of tertiary boronic esters from secondary benzylic alcohols has been shown to be a versatile method for creating chiral building blocks. acs.orgbris.ac.uk Applying similar strategies to derivatives of this compound could lead to the development of novel chiral ligands and catalysts.

Furthermore, the strategic functionalization of the aromatic ring or the isobutoxy group could be used to fine-tune the electronic and steric properties of the molecule, thereby tailoring its reactivity in cross-coupling reactions or its binding affinity in sensor applications. The synthesis of complex, polysubstituted cyclopropyl (B3062369) boronic esters and their subsequent rearrangement provides a pathway to a wide array of functionalized boronic esters, a strategy that could be adapted for creating novel derivatives of this compound. acs.orgnih.govrsc.org

The table below outlines potential functionalized derivatives of this compound and their potential applications.

| Derivative Type | Potential Synthetic Strategy | Potential Application |

| Fluorescently Labeled Derivative | Coupling with a fluorescent dye | Biological imaging, glucose sensing |

| Chiral Tertiary Boronic Ester | Asymmetric hydroboration of a vinyl derivative | Chiral building block for asymmetric synthesis |

| Polymer-Supported Derivative | Attachment to a solid support | Heterogeneous catalyst, solid-phase synthesis |

| Complex Heterocyclic Derivative | Multi-component reactions | Medicinal chemistry, materials science |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.